Dibenzyldiisopropylphosphoramidite

Catalog No.
S567311
CAS No.
108549-23-1
M.F
C20H28NO2P
M. Wt
345.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyldiisopropylphosphoramidite

CAS Number

108549-23-1

Product Name

Dibenzyldiisopropylphosphoramidite

IUPAC Name

N-bis(phenylmethoxy)phosphanyl-N-propan-2-ylpropan-2-amine

Molecular Formula

C20H28NO2P

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C20H28NO2P/c1-17(2)21(18(3)4)24(22-15-19-11-7-5-8-12-19)23-16-20-13-9-6-10-14-20/h5-14,17-18H,15-16H2,1-4H3

InChI Key

ANPWLBTUUNFQIO-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2

Synonyms

N,N-Bis(1-methylethyl)phosphoramidous Acid Bis(phenylmethyl) Ester; Bis(benzyloxy)(diisopropylamino)phosphine; Dibenzyl Diisopropylphosphoramidite;

Canonical SMILES

CC(C)N(C(C)C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2

Peptide Synthesis

Subheading

A Building Block for Peptides

DBIP serves as a crucial building block in solid-phase peptide synthesis (SPPS) . SPPS is a widely used technique for creating peptides, which are chains of amino acids that play essential roles in various biological processes. DBIP functions as an amidite reagent, responsible for coupling individual amino acids in a specific sequence to create the desired peptide . Its efficient and reliable performance makes it a preferred choice for peptide synthesis, contributing to the development of new drugs, therapeutic agents, and research tools.

Organic Synthesis

Subheading

A Versatile Synthetic Intermediate

Beyond peptide synthesis, DBIP finds applications in diverse organic synthesis endeavors. Its unique chemical structure allows it to participate in various reactions, enabling the construction of complex molecules . Researchers utilize DBIP as a starting material or intermediate in the synthesis of pharmaceuticals, catalysts, and functional materials.

DBIP is a colorless liquid at room temperature []. It belongs to a class of compounds called phosphoramidites, which serve as precursors for the formation of phosphodiester linkages, the backbone of nucleic acids. DBIP is synthesized from readily available starting materials and plays a crucial role in the development of various research areas like gene therapy, antisense therapy, and aptamers [].


Molecular Structure Analysis

The key feature of DBIP's structure is the central phosphorus (P) atom surrounded by three oxygen (O) atoms and a nitrogen (N) atom. Two of the oxygen atoms are linked to benzyl (CH2Ph) groups, while the third oxygen is connected to a diisopropyl (iPr2) group. The nitrogen atom is bonded to a dimethyl (Me2) group and acts as the attachment point for the next nucleotide during oligonucleotide synthesis [].

  • Asymmetric phosphorus center: The phosphorus atom has four different substituents, making it a chiral center. This chirality is essential for the proper function of the resulting oligonucleotide.
  • Protecting groups: The benzyl and diisopropyl groups serve as protecting groups for the phosphate moiety during oligonucleotide synthesis. These groups can be selectively removed later to reveal the reactive hydroxyl group for further chain elongation [].

Chemical Reactions Analysis

  • Coupling reaction: DBIP reacts with a pre-synthesized oligonucleotide chain in the presence of a coupling agent (e.g., activator) to form a new phosphodiester linkage. This linkage connects the incoming nucleotide (attached to DBIP) to the growing oligonucleotide chain [].

Balanced chemical equation (general representation):

(Nucleoside)O-P(O)(OR)2 + DBIP  + Activator -> (Nucleoside)O-P(O)(OR)-Nucleoside + Byproducts (where R = benzyl or diisopropyl)
  • Capping reaction

    After each coupling step, unreacted DBIP molecules are capped with a capping agent (e.g., acetic anhydride) to prevent unwanted side reactions and ensure chain termination [].

  • Deprotection

    Once the desired oligonucleotide sequence is obtained, the benzyl and diisopropyl groups are removed under specific conditions (e.g., acidic media) to reveal the functional hydroxyl groups on the phosphate backbone [].


Physical And Chemical Properties Analysis

  • Melting point: Not readily available [].
  • Boiling point: Not readily available [].
  • Solubility: Soluble in organic solvents like dichloromethane, tetrahydrofuran (THF), and acetonitrile [].
  • Stability: Stable under dry conditions at room temperature. However, it can decompose upon exposure to moisture or acids [].

DBIP does not have a direct mechanism of action in biological systems. Its primary function is as a chemical building block for the synthesis of oligonucleotides, which then exert their specific biological effects depending on their sequence.

DBIP is considered a hazardous material due to the following reasons:

  • Acute toxicity: It can cause skin and eye irritation upon contact.
  • Flammability: Flammable liquid; appropriate precautions should be taken during handling.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat when handling DBIP.
  • Work in a well-ventilated fume hood.
  • Handle in accordance with established laboratory safety protocols for flammable and potentially harmful chemicals.

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

108549-23-1

Wikipedia

Dibenzyl N,N-diisopropylphosphoramidite

Dates

Modify: 2023-08-15

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